1-(9H,9'H-[9,9'-Bifluoren]-2-yl)ethanone
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Overview
Description
1-(9H,9’H-[9,9’-Bifluoren]-2-yl)ethanone is a complex organic compound that belongs to the family of bifluorenes It is characterized by its unique structure, which includes two fluorene units connected through a central ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H,9’H-[9,9’-Bifluoren]-2-yl)ethanone typically involves the following steps:
Formation of 9,9’-Bifluorene: This can be achieved through a coupling reaction of fluorene derivatives.
Introduction of Ethanone Group: The ethanone group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for 1-(9H,9’H-[9,9’-Bifluoren]-2-yl)ethanone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Coupling Reactions: Using large reactors to couple fluorene derivatives.
Acylation: Large-scale Friedel-Crafts acylation to introduce the ethanone group.
Chemical Reactions Analysis
Types of Reactions
1-(9H,9’H-[9,9’-Bifluoren]-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the fluorene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(9H,9’H-[9,9’-Bifluoren]-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(9H,9’H-[9,9’-Bifluoren]-2-yl)ethanone involves its interaction with various molecular targets. The compound can participate in:
Electron Transfer Reactions: Due to its conjugated structure, it can act as an electron donor or acceptor.
Hydrogen Bonding: The ethanone group can form hydrogen bonds with other molecules, influencing its reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
9,9’-Bifluorene: A closely related compound with similar structural features but lacking the ethanone group.
9-Butyl-9H,9’H-9,9’-bifluorene: Another derivative with a butyl group instead of the ethanone group.
Uniqueness
1-(9H,9’H-[9,9’-Bifluoren]-2-yl)ethanone is unique due to the presence of the ethanone group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
90020-78-3 |
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Molecular Formula |
C28H20O |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
1-[9-(9H-fluoren-9-yl)-9H-fluoren-2-yl]ethanone |
InChI |
InChI=1S/C28H20O/c1-17(29)18-14-15-22-21-10-4-7-13-25(21)28(26(22)16-18)27-23-11-5-2-8-19(23)20-9-3-6-12-24(20)27/h2-16,27-28H,1H3 |
InChI Key |
BLPVJBIOIWVZCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2C4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
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